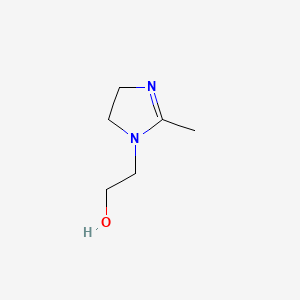

2-(2-Methyl-2-imidazolin-1-yl)ethanol

Cat. No. B8799310

:

695-94-3

M. Wt: 128.17 g/mol

InChI Key: CDUGROIHQRGVJS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04710561

Procedure details

Sixty parts (1 mole) of acetic acid was added little by little to 104 parts (1 mole) of N-(beta-aminoethyl) ethanolamine and 16 parts of toluene. After generation of the heat of neutralization reaction ceased, the mixture was heated under reflux at 150° to 160° C. until 36 parts (2 moles) of water distilled. Finally, the solvent was removed under reduced pressure to give 128 parts of N-hydroxyethyl-2-methylimidazoline (amine value about 440). Then, 380 parts (1 mole) of bisphenol A diglycidyl ether having an epoxy equivalent of about 190, 85 parts (0.1mole) of polycaprolactone diol having a hydroxyl equivalent of about 425 and 1.28 parts of the N-hydroxyethyl-2-methylimidazoline obtained above were mixed under heat, and reacted at 140° C. until the epoxy value of the product decreased to 3.8 (mg equivalent/1 g of solids; the same unit applies hereinafter), and then 114 parts (0.5 mole) of bisphenol A was added, and the mixture was reacted at 130° C. until the epoxy value of the product decreased to 1.35. Then, the reaction mixture was diluted with 219 parts of ethylene glycol monobutyl ether and cooled. An 80% aqueous solution of a diethylene-triamine/ ethylene carbonate adduct (mole ratio 1:2) prepared in advance (139.5 parts; 0.4 mole) was added, and the misture was reacted at 90° C. until the amine value of the product decreased to 2 or below (mg of KOH/g of resin solids; the same unit applies hereinafter). The reaction mixture was further reacted with 38.4 parts (0.3 mole) of the above N-hydroxyethyl -2-methylimidazoline until there was no rise in viscosity. As a result, an epoxy resin derivative in accordance with this invention was obtained.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:4])(=O)[CH3:2].[NH2:5][CH2:6][CH2:7][NH:8][CH2:9][CH2:10]O.O>C1(C)C=CC=CC=1>[OH:4][CH2:1][CH2:2][N:8]1[CH2:7][CH2:6][N:5]=[C:9]1[CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After generation of the heat of neutralization reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Finally, the solvent was removed under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCN1C(=NCC1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |